2-Bromoquinoline-4-carboxylic acid
CAS No.: 15733-87-6
Cat. No.: VC21058086
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15733-87-6 |
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Molecular Formula | C10H6BrNO2 |
Molecular Weight | 252.06 g/mol |
IUPAC Name | 2-bromoquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) |
Standard InChI Key | LUHABDKNXNXNTO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O |
Introduction
Basic Information and Structural Characteristics
2-Bromoquinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine atom at position 2 and a carboxylic acid group at position 4 of the quinoline ring system. Its molecular structure and key identifiers are presented below:
Parameter | Value |
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CAS Number | 15733-87-6 |
Molecular Formula | C₁₀H₆BrNO₂ |
Molecular Weight | 252.064 g/mol |
IUPAC Name | 2-bromoquinoline-4-carboxylic acid |
InChI Key | LUHABDKNXNXNTO-UHFFFAOYSA-N |
Appearance | Solid |
The compound consists of a quinoline core with a bromine substituent at the C-2 position and a carboxylic acid group at the C-4 position, creating a reactive structure with versatile chemical properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-bromoquinoline-4-carboxylic acid is essential for its proper handling, storage, and application in various research settings.
Physical Properties
Property | Value |
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Density | 1.7±0.1 g/cm³ |
Boiling Point | 394.7±27.0 °C at 760 mmHg |
Melting Point | 175-176 °C (Solvent: ethanol) |
Flash Point | 192.5±23.7 °C |
pKa | 2.17±0.10 (Predicted) |
The compound exists as a solid at room temperature and exhibits relatively high melting and boiling points, indicative of strong intermolecular forces typical of carboxylic acids and heterocyclic compounds .
Chemical Reactivity
The chemical reactivity of 2-bromoquinoline-4-carboxylic acid is primarily governed by three functional aspects:
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The bromine at the C-2 position serves as an excellent leaving group, making the compound amenable to various substitution reactions, particularly in the presence of nucleophiles.
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The carboxylic acid group at the C-4 position can undergo typical carboxylic acid reactions, including esterification, amidation, and reduction.
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The quinoline core provides opportunities for various electrophilic and nucleophilic substitution reactions, as well as coordination with metal ions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-bromoquinoline-4-carboxylic acid, with optimization efforts focused on improving yield, purity, and sustainability.
General Synthetic Routes
One common approach for synthesizing 2-bromoquinoline-4-carboxylic acid involves the bromination of quinoline-4-carboxylic acid derivatives. The bromination typically occurs at the C-2 position due to the directing effects of the nitrogen atom and the carboxylic acid group .
Alternative synthesis pathways include:
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Hydrolysis of 2-bromoquinoline-4-carbonitrile under acidic or basic conditions. This approach typically yields the carboxylic acid in up to 82% yield.
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Pfitzinger reaction involving isatin derivatives and appropriate ketones, followed by bromination .
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From 2-bromoquinoline through oxidation of the methyl group at the 4-position, although this typically requires multiple steps .
Detailed Synthesis Example
A representative synthesis of bromoquinoline carboxylic acids, which can be adapted for 2-bromoquinoline-4-carboxylic acid, has been reported as follows:
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Reaction of 6-bromoisatin with pyruvic acid in 15% NaOH at 100°C for 3 hours.
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Cooling the mixture to 0°C, diluting with water, and then acidifying with concentrated hydrochloric acid.
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The solid product is filtered, washed with water, and dried to obtain the bromoquinoline carboxylic acid .
While this example is specifically for 7-bromoquinoline-4-carboxylic acid, similar approaches can be applied for the synthesis of 2-bromoquinoline-4-carboxylic acid with appropriate modifications to reaction conditions and starting materials.
Exposure Route | Effects |
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Inhalation | Not thought to produce adverse health effects or respiratory tract irritation as classified by EC Directives using animal models |
Ingestion | Not classified as "harmful by ingestion" by EC Directives due to lack of corroborating animal or human evidence |
Skin Contact | Not thought to produce adverse health effects or skin irritation following contact |
Eye Contact | Can cause eye irritation and damage in some persons |
Chronic Exposure | Long-term exposure is not thought to produce chronic effects adverse to health |
Despite the relatively mild toxicity profile, good hygiene practice requires that exposure be kept to a minimum, and appropriate protective measures should be employed in occupational settings .
Ecological Information
The environmental impact of 2-bromoquinoline-4-carboxylic acid remains incompletely characterized, with limited data available on its ecological behavior.
Environmental Fate and Transport
Parameter | Data |
---|---|
Persistence in Water/Soil | No data available |
Persistence in Air | No data available |
Bioaccumulation Potential | No data available |
Mobility in Soil | No data available |
PBT/vPvB Assessment | Not identified as PBT or vPvB |
Endocrine Disruption | No evidence of endocrine disrupting properties found in current literature |
The lack of comprehensive ecological data suggests a need for further studies to properly assess the environmental impact of this compound .
Research Applications
2-Bromoquinoline-4-carboxylic acid has emerged as a valuable compound in various research domains, particularly in medicinal chemistry and materials science.
Pharmaceutical and Medicinal Chemistry
Quinoline derivatives, including 2-bromoquinoline-4-carboxylic acid, have been investigated for numerous biological activities:
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As precursors for compounds with anticancer properties. Quinoline-4-carboxylic acid derivatives have shown cytotoxicity against esophageal squamous cell carcinoma .
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As building blocks for molecules with antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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In the development of inhibitors targeting specific enzymes or receptors implicated in various diseases .
The bromine substituent at position 2 makes this compound particularly valuable in medicinal chemistry as it allows for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for biological screening .
As a Chemical Intermediate
The compound serves as an important intermediate in the synthesis of:
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Hydrazide derivatives with potential biological activities .
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Ester derivatives that can be further functionalized.
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Various amide derivatives with potential pharmaceutical applications .
In Materials Science
Though less extensively studied, quinoline derivatives including 2-bromoquinoline-4-carboxylic acid have potential applications in materials science:
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As building blocks for organic electronic materials.
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In the development of fluorescent sensors.
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As components in coordination compounds with interesting photophysical properties.
Analytical Methods and Characterization
Various analytical techniques have been employed for the characterization and analysis of 2-bromoquinoline-4-carboxylic acid.
Spectroscopic Characterization
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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X-ray Crystallography (for crystal structure determination)
Chromatographic Methods
For purity determination and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), typically after derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring
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